9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of fluorenylmethanol with a suitable carbamate precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethanol derivatives .
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines and alcohols.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate include:
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- 9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-1-oxopropan-2-yl]carbamate .
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets. This makes it particularly useful in applications requiring high specificity and stability .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H37N5O4/c51-42(47-45(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)29-28-40(43(52)50-41-27-15-14-26-39(41)48-49-50)46-44(53)54-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-27,38,40H,28-30H2,(H,46,53)(H,47,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCVVUWNCORIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H37N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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